molecular formula C12H9N3 B170382 2-Phenylimidazo[1,2-A]Pyrazine CAS No. 126052-34-4

2-Phenylimidazo[1,2-A]Pyrazine

Cat. No.: B170382
CAS No.: 126052-34-4
M. Wt: 195.22 g/mol
InChI Key: QMSCCBWPBGOOGZ-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-A]Pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties. The imidazo[1,2-A]pyrazine scaffold is a fused bicyclic system that incorporates both imidazole and pyrazine rings, making it a valuable framework for the development of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylimidazo[1,2-A]Pyrazine can be achieved through various methods. One common approach involves the condensation of 2-aminopyrazine with α-bromoketones or α-haloaldehydes. This reaction typically requires the presence of a base such as sodium carbonate and is carried out under solvent-free conditions to yield the desired product in high yields .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and scalability. The use of environmentally benign solvents and catalysts further enhances the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylimidazo[1,2-A]Pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenylimidazo[1,2-A]Pyrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile scaffold for the synthesis of various biologically active molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Derivatives of this compound have shown potential as anticancer, antiviral, and antimicrobial agents. .

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Phenylimidazo[1,2-A]Pyrazine and its derivatives often involves the inhibition of specific enzymes or proteins. For example, derivatives that inhibit CDK9 function by binding to the active site of the enzyme, thereby preventing its interaction with cyclin T1. This inhibition disrupts the transcriptional elongation process, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

  • Imidazo[1,2-A]Pyridine
  • Imidazo[1,2-A]Pyrimidine
  • Imidazo[1,2-A]Pyridazine

Comparison: 2-Phenylimidazo[1,2-A]Pyrazine is unique due to its fused imidazole and pyrazine rings, which confer distinct electronic and steric properties. Compared to imidazo[1,2-A]pyridine and imidazo[1,2-A]pyrimidine, this compound exhibits different reactivity patterns and biological activities. Its derivatives have shown potent activity against a broader range of biological targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-9-15-7-6-13-8-12(15)14-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMIEPFJAUGIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CN=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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